molecular formula C13H16ClNO3 B2633714 2-Chloro-1-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one CAS No. 2411273-71-5

2-Chloro-1-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one

Cat. No. B2633714
CAS RN: 2411273-71-5
M. Wt: 269.73
InChI Key: BJAAGKJCIWWSLV-UHFFFAOYSA-N
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Description

2-Chloro-1-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as GSK-3 inhibitor VIII and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one involves the inhibition of GSK-3 activity. This inhibition leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of neuronal development, synaptic plasticity, and neuroprotection.
Biochemical and Physiological Effects
2-Chloro-1-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroprotection. Additionally, this compound has been found to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and bipolar disorder.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-1-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one in lab experiments is its potent inhibitory effect on GSK-3 activity. This allows researchers to study the role of GSK-3 in various cellular processes and to investigate the potential therapeutic applications of GSK-3 inhibitors in the treatment of neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-Chloro-1-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one. One potential direction is the investigation of the molecular mechanisms underlying the neuroprotective effects of this compound. Additionally, further studies may be needed to optimize the synthesis method and to develop more potent and selective GSK-3 inhibitors. Finally, clinical trials may be needed to investigate the potential therapeutic applications of this compound in the treatment of neurological disorders.
Conclusion
In conclusion, 2-Chloro-1-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to be a potent inhibitor of GSK-3 activity and has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for the study of this compound, including the investigation of its neuroprotective effects and the development of more potent and selective GSK-3 inhibitors.

Synthesis Methods

The synthesis of 2-Chloro-1-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one involves the reaction of 8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-one with chloroacetyl chloride in the presence of a base. The resulting compound is then purified through recrystallization. This synthesis method has been described in detail in a scientific paper by Zhang et al. (2015).

Scientific Research Applications

2-Chloro-1-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a key role in the regulation of various cellular processes, including neuronal signaling, gene expression, and apoptosis.

properties

IUPAC Name

2-chloro-1-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-9(14)13(16)15-5-6-18-12-7-11(17-2)4-3-10(12)8-15/h3-4,7,9H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAAGKJCIWWSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOC2=C(C1)C=CC(=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one

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